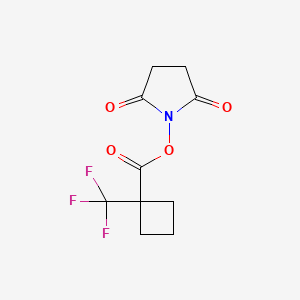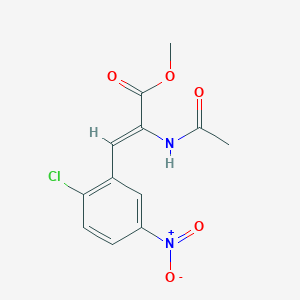![molecular formula C14H19Cl2N3O B1471081 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1177346-18-7](/img/structure/B1471081.png)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride
Vue d'ensemble
Description
“1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in modern medicinal chemistry . The scaffold of oxazole has been intermittently satisfied as a functional lead molecule . Prominently, numerous oxazole candidates or drugs have been developed for the treatment of diseases .Molecular Structure Analysis
The molecular structure of “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Chemical Reactions Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .Applications De Recherche Scientifique
Anticancer Therapy
Oxazole derivatives, like the one you’re interested in, have been studied for their potential as EGFR inhibitors in anticancer therapy. The epidermal growth factor receptor is a critical component in cell cycle regulation, making it a promising target for anticancer drugs .
SHP1 Activity Tracing and Inhibition
These compounds have also been explored for their ability to trace and inhibit SHP1 activity in biological systems. This is significant for integrating diagnosis and treatment of diseases related to SHP1 .
Antibacterial and Antifungal Activities
Some oxazole derivatives have shown potent antibacterial activity, while others have exhibited moderate antifungal activity. This suggests potential applications in developing new antibiotics and antifungals .
Biological Activity Research
There is ongoing research into the biological activities of oxazole derivatives, including their potential as clinical candidates for various diseases such as cancer, bacterial infections, viral infections, fungal infections, inflammation, tuberculosis, diabetes, and more .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with nuclear receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Once similar compounds are activated by a ligand, they bind to dna specific ppar response elements .
Biochemical Pathways
Similar compounds have been known to affect the pathways related to peroxisome proliferators .
Result of Action
Similar compounds have been known to cause changes in the expression of genes related to peroxisome proliferators .
Propriétés
IUPAC Name |
2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;;/h1-5,11,15H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAGMBPDWLOSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC(=N2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1471002.png)








![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)

